Intramolecular [2,3]-Sigmatropic Rearrangement Propensity – A Unique Mechanistic Advantage Over Non-Allylic Seleninic Acids
Prop-2-ene-1-seleninic acid is structurally pre-disposed to undergo a [2,3]-sigmatropic rearrangement upon oxidation. This is a hallmark of allylic selenoxides/seleninic acids and is a key step in generating more complex, catalytically active cyclic seleninate esters. In contrast, non-allylic seleninic acids (e.g., methaneseleninic acid or benzeneseleninic acid) lack this rearrangement pathway entirely, limiting their utility in certain synthetic and catalytic applications [1][2]. The activation energy for a related rearrangement in a cyclic seleninate ester derived from an allylic precursor was computationally determined to be 12.3 kcal/mol, indicating a facile process at room temperature [3].
| Evidence Dimension | Capacity for [2,3]-Sigmatropic Rearrangement |
|---|---|
| Target Compound Data | Facile rearrangement enabled by allylic C=C bond adjacent to Se |
| Comparator Or Baseline | Non-allylic seleninic acids (e.g., methaneseleninic acid, benzeneseleninic acid) |
| Quantified Difference | Qualitative presence vs. absence of the rearrangement pathway; Activation energy for a related allylic system: 12.3 kcal/mol [3] |
| Conditions | Computational studies and variable-temperature NMR experiments |
Why This Matters
This unique rearrangement capability defines the compound's utility in generating cyclic seleninate esters, which are a class of highly active GPx mimetics, and in synthetic transformations that are inaccessible to simpler seleninic acids.
- [1] Sharpless, K. B., & Lauer, R. F. (1972). Selenium dioxide oxidation of olefins. Evidence for the intermediacy of allylseleninic acids. Journal of the American Chemical Society, 94(20), 7154–7155. View Source
- [2] Back, T. G., & Moussa, Z. (2003). Diselenides and allyl selenides as glutathione peroxidase mimetics. Remarkable activity of cyclic seleninates produced in situ by the oxidation of allyl omega-hydroxyalkyl selenides. Journal of the American Chemical Society, 125(44), 13455–13460. View Source
- [3] McNeil, N. M. R., Matz, M. C., & Back, T. G. (2013). Fluxional cyclic seleninate ester: NMR and computational studies, glutathione peroxidase-like behavior, and unexpected rearrangement. The Journal of Organic Chemistry, 78(20), 10369–10382. View Source
